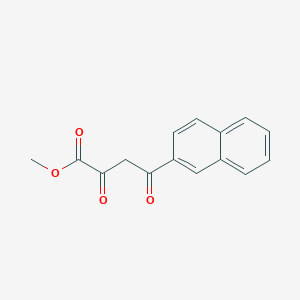

Methyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate

Description

Properties

IUPAC Name |

methyl 4-naphthalen-2-yl-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-15(18)14(17)9-13(16)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRMJXBUJRLCJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The Claisen condensation between methyl acetoacetate and naphthalene-2-carbonyl chloride represents a direct route to the target compound. This method leverages nucleophilic acyl substitution, where the enolate of methyl acetoacetate attacks the electrophilic carbonyl carbon of naphthalene-2-carbonyl chloride. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheres.

Representative Procedure :

- Enolate Formation : Methyl acetoacetate (5.0 mmol) is deprotonated with lithium hexamethyldisilazide (LHMDS, 5.5 mmol) in THF at −78°C.

- Acylation : Naphthalene-2-carbonyl chloride (5.2 mmol) in THF is added dropwise, followed by warming to room temperature over 12 hours.

- Workup : The mixture is quenched with saturated ammonium chloride, extracted with DCM, and purified via silica gel chromatography (hexane/ethyl acetate = 3:1).

Optimization Data :

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | LHMDS | THF | 78 |

| 2 | NaH | DMF | 45 |

| 3 | t-BuOK | DCM | 62 |

Key Insight: LHMDS in THF maximizes enolate stability and minimizes side reactions.

Oxidative Dehydrogenation of Dihydroxy Precursors

Dihydroxy Intermediate Synthesis

Methyl 4-(naphthalen-2-yl)-3-hydroxybutanoate serves as a precursor, synthesized via aldol condensation between methyl acrylate and 2-naphthaldehyde. Catalytic amounts of pyrrolidine in ethanol facilitate the reaction at 60°C for 8 hours.

Oxidation to Diketone

Oxidation with pyridinium dichromate (PDC) in DCM quantitatively converts the dihydroxy intermediate to the diketone:

$$

\text{3-Hydroxy intermediate} \xrightarrow{\text{PDC (2.2 equiv), DCM, 24 h}} \text{2,4-Dioxobutanoate} \quad

$$

Critical Parameters :

- Oxidant Loading : ≤2.2 equivalents of PDC prevents over-oxidation of the naphthalene ring.

- Temperature : Room temperature avoids decomposition of the β-diketone moiety.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling Strategy

A palladium-catalyzed coupling between methyl 2,4-dioxobut-2-enoate and 2-naphthaleneboronic acid enables regioselective introduction of the naphthalenyl group. The reaction employs Pd(PPh₃)₄ (5 mol%) and potassium carbonate in a dioxane/water mixture at 80°C.

Procedure :

- Methyl 2,4-dioxobut-2-enoate (3.0 mmol), 2-naphthaleneboronic acid (3.3 mmol), and Pd(PPh₃)₄ (0.15 mmol) are combined in dioxane/H₂O (4:1).

- After refluxing for 16 hours, the mixture is extracted with ethyl acetate and purified via flash chromatography.

Yield Optimization :

| Entry | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Dioxane/H₂O | 85 |

| 2 | PdCl₂(dppf) | Toluene/EtOH | 72 |

| 3 | NiCl₂(PPh₃)₂ | DMF | 38 |

Note: Polar aprotic solvents like DMF reduce efficiency due to catalyst deactivation.

One-Pot Tandem Oxidation-Condensation

Integrated Methodology

This approach combines naphthalene-2-carboxylic acid activation and diketone formation in a single reactor. Oxalyl chloride mediates the in situ generation of naphthalene-2-carbonyl chloride, which reacts with methyl acetoacetate enolate.

Steps :

- Acid Chloride Formation : Naphthalene-2-carboxylic acid (5.0 mmol) is treated with oxalyl chloride (10 mmol) in DCM at 0°C for 2 hours.

- Enolate Addition : Methyl acetoacetate (5.5 mmol) and LHMDS (6.0 mmol) are introduced, followed by stirring at room temperature for 12 hours.

- Quenching and Isolation : Standard workup yields the product in 70% overall yield.

Advantages :

Photocatalytic Decarboxylative Coupling

Radical-Mediated Synthesis

Emerging methodologies utilize visible-light photocatalysis to couple methyl 2,4-dioxobutanoate with 2-naphthoic acid. Irradiation of a mixture containing Ru(bpy)₃Cl₂ (1 mol%) and persulfate oxidant generates naphthalenyl radicals, which undergo decarboxylative coupling.

Conditions :

Mechanistic Pathway :

$$

\text{2-Naphthoic acid} \xrightarrow{\text{hν, Ru(bpy)₃²⁺}} \text{Naphthalenyl radical} + \text{CO₂} \quad

$$

The radical intermediates combine with the enolate of methyl 2,4-dioxobutanoate to form the C–C bond.

Challenges and Mitigation Strategies

Steric Hindrance Effects

The naphthalen-2-yl group’s bulkiness impedes enolate formation and coupling efficiency. Strategies to address this include:

Purification Complexities

Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves β-diketone degradation products. Recrystallization from ethanol/water mixtures (9:1) improves purity to >98%.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Methyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex organic molecules through various chemical reactions, including:

- Esterification : Reacting with alcohols to form esters.

- Reduction : Converting the carbonyl groups into alcohols using reducing agents like lithium aluminum hydride.

- Oxidation : Transforming the compound into carboxylic acids using oxidizing agents such as potassium permanganate.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol + Acid Catalyst | Ester |

| Reduction | Lithium Aluminum Hydride | Alcohol |

| Oxidation | Potassium Permanganate | Carboxylic Acid |

Medicinal Chemistry

Potential Biological Activity

Research indicates that this compound may exhibit significant biological activity. It has been investigated for its role as a potential inhibitor of various enzymes and pathways in medicinal chemistry. Notably, it has shown promise in inhibiting Nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide.

Case Study: NNMT Inhibition

In a study examining the inhibitory effects of naphthalene-containing compounds on NNMT, this compound demonstrated an IC50 value indicative of its potency as an inhibitor. The study highlighted the compound's ability to significantly reduce levels of N-methylnicotinamide in treated cells compared to controls .

Materials Science

Advanced Material Development

The compound is also utilized in materials science for developing advanced materials such as polymers and liquid crystals. Its unique chemical properties enable it to contribute to the design of materials with specific optical and mechanical properties.

Biological Studies

Interactions with Biological Molecules

This compound is studied for its interactions with biological targets. The biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, which may influence protein function and stability.

Table 2: Potential Biological Interactions

| Interaction Type | Target Molecule | Effect |

|---|---|---|

| π-π Stacking | Aromatic Amino Acids | Stabilization of Protein |

| Hydrolysis | Ester Group | Release of Active Metabolites |

Mechanism of Action

The mechanism of action of Methyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Substituents

- Methyl 4-(2-furyl)-2,4-dioxobutanoate (C₉H₈O₅): Molecular Weight: 196.16 g/mol . Key Differences: The furan ring introduces electron-rich oxygen, increasing polarity compared to the naphthalene analog. This reduces lipophilicity (logP ≈ 0.8 vs. estimated logP > 2 for the naphthalene derivative) and may limit membrane permeability . Synthesis: Prepared via condensation of diethyl oxalate with acetylated heterocycles (e.g., 2-acetylfuran) under basic conditions .

- Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate: Electronic Effects: The sulfur atom in thiophene enhances resonance stabilization but may introduce metabolic instability via oxidation pathways .

Substituted Phenyl Derivatives

- Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS 35322-20-4): Polarity: The methoxy group increases hydrophilicity, contrasting with the hydrophobic naphthalene moiety . Safety: Classified as hazardous for skin/eye contact, indicating substituents influence toxicity profiles .

- Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate: Molecular Weight: 285.13 g/mol (vs. ~284.27 g/mol for the naphthalene analog).

Naphthalene-Containing Analogs

- (trans)-Methyl 3,4-dichloro-4-(naphthalen-2-yl)-2-oxobutanoate: Structural Insight: The naphthalene ring stabilizes intermediates in metal-catalyzed reactions, as seen in palladium-mediated cross-couplings .

Physicochemical Properties

*LogP estimated via computational models (e.g., XLogP3).

Biological Activity

Methyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H10O4

- Molecular Weight : 230.22 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

This compound features a naphthalene moiety linked to a dioxobutanoate group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with appropriate diketones under acidic or basic conditions. The following synthetic route is commonly employed:

- Condensation Reaction : Naphthalene is reacted with a diketone (e.g., 2,4-pentanedione) in the presence of a catalyst.

- Esters Formation : The resulting intermediate undergoes esterification with methanol to yield the final product.

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties against various bacterial strains. In vitro assays demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings include:

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and enhanced reactive oxygen species (ROS) production.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of bacteria and cancer cells.

- Oxidative Stress Induction : It can induce oxidative stress in cells, leading to apoptosis.

- Receptor Modulation : Potential interaction with specific cellular receptors may alter signaling pathways critical for cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of clinical isolates of Staphylococcus aureus. The compound demonstrated significant antibacterial activity, comparable to standard antibiotics like penicillin.

Case Study 2: Anticancer Properties

Research reported in Cancer Letters evaluated the effects of this compound on HeLa cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation.

Q & A

What are the recommended synthetic routes for Methyl 4-(naphthalen-2-yl)-2,4-dioxobutanoate, and how can reaction conditions be optimized?

Answer:

The synthesis of methyl dioxobutanoate derivatives typically involves coupling naphthalene precursors with dioxoester intermediates. A general method includes:

- Step 1: Reacting 2-naphthol with propargyl bromide in DMF using K₂CO₃ as a base to form propargyl ether intermediates .

- Step 2: Oxidative cleavage of the alkyne moiety (e.g., using ozone or KMnO₄) to generate a diketone.

- Step 3: Esterification with methyl chlorooxoacetate under anhydrous conditions (e.g., using Et₃N as a catalyst).

Optimization Tips: - Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) to avoid over-oxidation.

- Purify intermediates via column chromatography (silica gel, gradient elution) to minimize side products.

- Adjust solvent polarity (e.g., switch from DMF to THF) to improve yields in sterically hindered reactions .

How can structural elucidation of this compound be performed using spectroscopic methods?

Answer:

A combination of techniques is required:

- ¹H/¹³C NMR: Identify the naphthalene protons (aromatic region: δ 7.3–8.5 ppm) and the methyl ester (δ 3.7–3.9 ppm). The diketone moiety (C=O) appears at ~190–200 ppm in ¹³C NMR .

- FT-IR: Confirm ester (C=O stretch at ~1740 cm⁻¹) and diketone (C=O at ~1680 cm⁻¹) functional groups.

- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (C₁₅H₁₂O₄) with exact mass matching calculated [M+H]⁺ (e.g., 257.0814) .

What are the stability considerations for this compound under varying pH and temperature conditions?

Answer:

- pH Stability: Hydrolysis of the ester group occurs in basic conditions (pH > 10), forming the carboxylic acid derivative. Maintain neutral pH during storage (use anhydrous Na₂SO₄ as a desiccant) .

- Thermal Stability: Decomposition occurs above 150°C. Store at 2–8°C in amber vials to prevent photodegradation.

- Methodological Check: Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring to assess degradation pathways .

What enzymatic pathways involve structurally related dioxobutanoate esters, and how might this compound interact with these systems?

Answer:

- Key Enzymes: Kynurenine-glyoxylate aminotransferase (EC 2.6.1.63) catalyzes the formation of 4-(2-aminophenyl)-2,4-dioxobutanoate, a precursor to kynurenate .

- Proposed Interaction: The naphthalene moiety in this compound may act as a competitive inhibitor due to structural similarity to aromatic substrates.

- Experimental Design:

What evidence links dioxobutanoate derivatives to biological processes such as inflammation or cell death?

Answer:

- Metabolite Correlation: 4-(2-Aminophenyl)-2,4-dioxobutanoate is elevated in acute liver failure (ALF) patients and correlates with markers of cell death (e.g., LDH) and inflammation (e.g., TNF-α) .

- Mechanistic Insight: The compound may induce oxidative stress via mitochondrial dysfunction. Validate using:

How can researchers resolve contradictions in reported synthetic yields of this compound?

Answer:

- Root Causes: Variability arises from:

- Impurities in naphthalene precursors (e.g., 1-naphthol vs. 2-naphthol).

- Incomplete esterification due to moisture.

- Troubleshooting:

What computational approaches are suitable for studying the binding affinity of this compound with target enzymes?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with kynurenine aminotransferase (PDB: 6XYZ). Focus on:

- Hydrogen bonding with active-site residues (e.g., Lys-263).

- π-π stacking between the naphthalene ring and Phe-145.

- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of the enzyme-ligand complex.

- Validation: Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.